2-Amino-7-bromo-9,9-dihexylfluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7-bromo-9,9-dihexylfluorene is an organic compound with a complex structure that includes an amino group, a bromine atom, and two hexyl groups attached to a fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-9,9-dihexylfluorene typically involves multiple steps, starting from commercially available fluorene derivatives One common method includes the bromination of 9,9-dihexylfluorene to introduce the bromine atom at the 7-positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-bromo-9,9-dihexylfluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Amino-7-bromo-9,9-dihexylfluorene has several applications in scientific research:
Material Science: It is used as an intermediate in the synthesis of polymeric light-emitting diodes (OLEDs) due to its efficient electroluminescence and high charge-carrier mobility.
Organic Electronics: The compound is utilized in the development of organic semiconductors and photovoltaic cells.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of 2-Amino-7-bromo-9,9-dihexylfluorene in its applications involves its ability to participate in electron transfer processes. The presence of the amino group and bromine atom allows for fine-tuning of its electronic properties, making it suitable for use in electronic devices. The hexyl groups provide solubility and processability, which are essential for practical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9,9-dihexylfluorene: Similar in structure but with two bromine atoms, making it more reactive in substitution reactions.
2-Amino-9,9-dihexylfluorene: Lacks the bromine atom, which affects its reactivity and electronic properties.
2-Amino-7-bromo-9-fluorenone: Contains a carbonyl group instead of the hexyl groups, leading to different chemical behavior.
Uniqueness
2-Amino-7-bromo-9,9-dihexylfluorene is unique due to the combination of its functional groups and the hexyl chains, which provide a balance of reactivity and solubility. This makes it particularly useful in applications requiring both electronic functionality and processability .
Eigenschaften
Molekularformel |
C25H34BrN |
---|---|
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
7-bromo-9,9-dihexylfluoren-2-amine |
InChI |
InChI=1S/C25H34BrN/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16,27H2,1-2H3 |
InChI-Schlüssel |
KQBYNLQHSRKWSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.